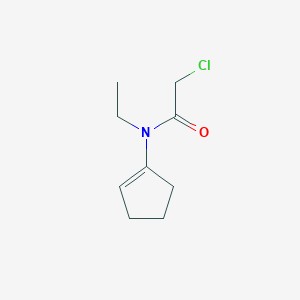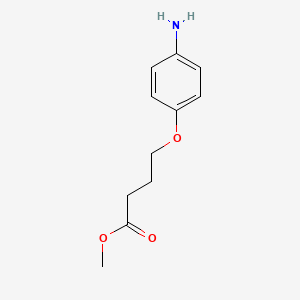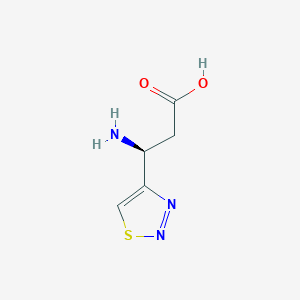
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H7Cl2FO2 and a molecular weight of 249.07 g/mol . This compound is characterized by the presence of dichloro and fluorophenyl groups attached to a butane-1,3-dione backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione typically involves the reaction of 2,4-dichloro-5-fluorobenzene with butane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s dichloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-fluorophenyl)butane-1,3-dione can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)butane-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(2,4-Difluorophenyl)butane-1,3-dione: Contains two fluorine atoms, which can significantly alter its chemical properties and interactions.
1-(2,4-Dichloro-5-methylphenyl)butane-1,3-dione: The presence of a methyl group instead of a fluorine atom can influence its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7Cl2FO2 |
|---|---|
Molecular Weight |
249.06 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H7Cl2FO2/c1-5(14)2-10(15)6-3-9(13)8(12)4-7(6)11/h3-4H,2H2,1H3 |
InChI Key |
WHZMLJFJMRIQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


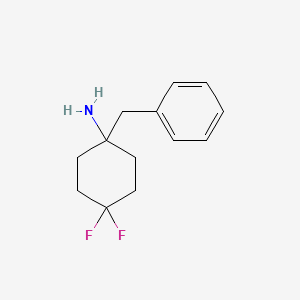
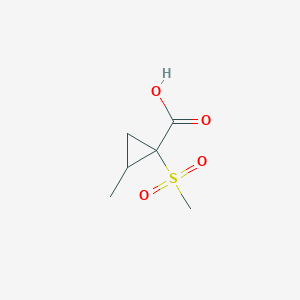
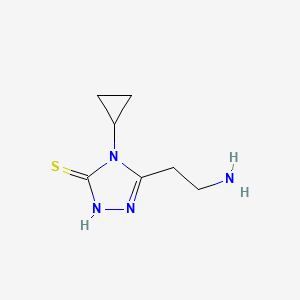
![7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296194.png)
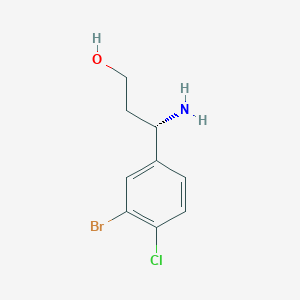
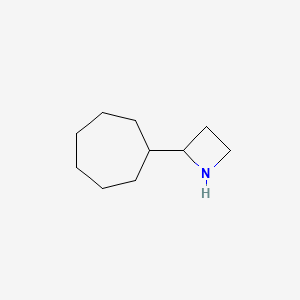
![6-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13296224.png)
![N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B13296231.png)

![6-ethyl-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296244.png)
